3-(2-Chloro-5-fluorophenyl)propan-1-OL

Organic Synthesis Medicinal Chemistry Building Block Differentiation

3-(2-Chloro-5-fluorophenyl)propan-1-OL (CAS 1000528-93-7) is a halogenated primary alcohol bearing both chlorine and fluorine substituents on the phenyl ring at the 2- and 5-positions, respectively. With a molecular formula of C9H10ClFO and a molecular weight of 188.62 g/mol, this compound is commercially available at ≥95% purity from multiple vendors.

Molecular Formula C9H10ClFO
Molecular Weight 188.63
CAS No. 1000528-93-7
Cat. No. B2648018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chloro-5-fluorophenyl)propan-1-OL
CAS1000528-93-7
Molecular FormulaC9H10ClFO
Molecular Weight188.63
Structural Identifiers
SMILESC1=CC(=C(C=C1F)CCCO)Cl
InChIInChI=1S/C9H10ClFO/c10-9-4-3-8(11)6-7(9)2-1-5-12/h3-4,6,12H,1-2,5H2
InChIKeyACPATGAQGDJLIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Chloro-5-fluorophenyl)propan-1-OL (CAS 1000528-93-7): A Primary Halogenated Arylpropanol Building Block for Pharmaceutical and Agrochemical Synthesis


3-(2-Chloro-5-fluorophenyl)propan-1-OL (CAS 1000528-93-7) is a halogenated primary alcohol bearing both chlorine and fluorine substituents on the phenyl ring at the 2- and 5-positions, respectively [1]. With a molecular formula of C9H10ClFO and a molecular weight of 188.62 g/mol, this compound is commercially available at ≥95% purity from multiple vendors . Its computed physicochemical properties—XLogP3-AA of 2.6, topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds—position it as a moderately lipophilic, low-polarity alcohol suitable for use as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. The compound's primary alcohol functionality, coupled with the electron-withdrawing chloro and fluoro substituents, imparts distinct reactivity and physicochemical characteristics relative to its secondary and tertiary alcohol counterparts.

Why 3-(2-Chloro-5-fluorophenyl)propan-1-OL Cannot Be Interchanged with Closely Related Halogenated Phenylpropanol Analogs


Despite sharing the same molecular formula (C9H10ClFO) and molecular weight (188.62 g/mol) with several positional and functional isomers—including 1-(2-chloro-5-fluorophenyl)propan-2-ol (secondary alcohol), 2-(2-chloro-5-fluorophenyl)propan-2-ol (tertiary alcohol), and 1-(3-chloro-5-fluorophenyl)propan-1-ol (regioisomeric primary alcohol)—3-(2-chloro-5-fluorophenyl)propan-1-OL exhibits fundamentally different reactivity, physicochemical, and steric properties that preclude generic substitution [1]. As a primary alcohol, it undergoes oxidation to the corresponding aldehyde and carboxylic acid, whereas its secondary alcohol isomer oxidizes to a ketone, and the tertiary alcohol resists oxidation entirely—divergent pathways that dictate incompatible downstream synthetic utility . Furthermore, the 2-chloro-5-fluoro substitution pattern on the phenyl ring generates a distinct electronic environment compared to 3-chloro-5-fluoro or other regioisomeric arrangements, influencing electrophilic aromatic substitution reactivity, hydrogen-bonding capacity, and metabolic stability in bioactive molecules derived from these intermediates [1]. The primary alcohol's linear three-carbon spacer between the aromatic ring and the hydroxyl group also provides greater conformational flexibility compared to branched analogs, affecting molecular recognition in target binding.

3-(2-Chloro-5-fluorophenyl)propan-1-OL: Quantitative Differentiation Evidence Against Closest Analogs for Informed Procurement


Primary Alcohol Functionality Dictates Synthetic Utility: Oxidation Pathway Divergence Versus Secondary and Tertiary Alcohol Analogs

3-(2-Chloro-5-fluorophenyl)propan-1-OL is a primary alcohol, classified by the attachment of the hydroxyl group to a terminal (1°) carbon bearing two hydrogen atoms, enabling two sequential oxidation steps: first to the aldehyde 3-(2-chloro-5-fluorophenyl)propanal (CAS 1261778-01-1) and subsequently to the corresponding carboxylic acid . In contrast, 1-(2-chloro-5-fluorophenyl)propan-2-ol, its secondary alcohol isomer, contains a hydroxyl group attached to a secondary carbon (R2CHOH), which oxidizes only once to a ketone and cannot generate the same downstream functional groups . The tertiary alcohol analog 2-(2-chloro-5-fluorophenyl)propan-2-ol (CAS 1597637-10-9) lacks the requisite α-hydrogen atoms and is resistant to oxidation under standard conditions, fundamentally excluding it from aldehyde/acid-generating synthetic pathways . This functional group distinction is absolute and cannot be circumvented by altering reaction conditions.

Organic Synthesis Medicinal Chemistry Building Block Differentiation

Computed Lipophilicity (XLogP3-AA = 2.6) and Polar Surface Area (TPSA = 20.2 Ų) Differentiate Physicochemical Profile from Regioisomeric Analogs

The target compound exhibits a computed lipophilicity (XLogP3-AA) of 2.6 and a topological polar surface area (TPSA) of 20.2 Ų, as calculated by PubChem's standardized computational pipeline [1]. These values reflect the combined electronic influence of the 2-chloro and 5-fluoro substituents on the phenyl ring, which create a specific dipole moment and electron density distribution distinct from regioisomeric arrangements such as 3-chloro-5-fluoro substitution [1]. The XLogP3-AA value of 2.6 indicates moderate lipophilicity suitable for passive membrane permeability without excessive hydrophobicity that could lead to poor aqueous solubility or non-specific binding. The low TPSA of 20.2 Ų falls well below the 140 Ų threshold commonly associated with oral bioavailability, suggesting favorable membrane permeation characteristics for derivatives of this building block [2]. These computed parameters are inherent to the specific substitution pattern and cannot be replicated by regioisomers, which would exhibit different electronic distributions and, consequently, different computed logP and TPSA values.

Physicochemical Properties Drug-likeness ADME Prediction

Linear Three-Carbon Spacer Provides Greater Conformational Flexibility Compared to Branched Alcohol Analogs

3-(2-Chloro-5-fluorophenyl)propan-1-OL features a linear three-carbon propyl chain connecting the aromatic ring to the terminal primary hydroxyl group, with three rotatable bonds (PubChem computed value) enabling significant conformational freedom [1]. This contrasts with the branched analogs 1-(2-chloro-5-fluorophenyl)propan-2-ol and 2-(2-chloro-5-fluorophenyl)propan-2-ol, where the hydroxyl group is positioned closer to the aromatic ring, restricting the spatial degrees of freedom between the phenyl ring and the functional group [1]. The extended linear spacer in the target compound allows the hydroxyl group to explore a larger conformational space, which can be critical for optimizing hydrogen-bonding interactions with biological targets or for facilitating specific intermolecular interactions in crystalline derivatives. The rotatable bond count of 3 for the target compound represents the maximum conformational flexibility achievable among isomers sharing the C9H10ClFO formula.

Molecular Recognition Conformational Analysis Structure-Activity Relationships

Commercial Availability at ≥95% Purity with Quality Assurance Documentation Enables Direct Procurement Without Additional Purification

3-(2-Chloro-5-fluorophenyl)propan-1-OL is commercially available from multiple established chemical suppliers with a minimum purity specification of 95% . AKSci (Cat. No. 8616DK) provides this compound with full quality assurance documentation, including available Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request, and ships from the USA . CymitQuimica (Ref. 3D-AQB52893), representing the Biosynth brand, offers the compound with a minimum purity of 95% and supports technical inquiries for pricing and delivery . In contrast, closely related analogs such as 1-(3-chloro-5-fluorophenyl)propan-1-ol (CAS 1314929-91-3) are priced at approximately ¥4984/100mg to ¥6450/250mg from certain vendors, suggesting potentially higher procurement costs for regioisomeric alternatives . The availability of the target compound from multiple independent suppliers, each providing quality assurance documentation, reduces single-source supply risk and ensures batch-to-batch consistency for research programs.

Chemical Procurement Quality Assurance Synthetic Intermediate

Optimal Application Domains for 3-(2-Chloro-5-fluorophenyl)propan-1-OL Based on Quantified Differentiation Evidence


Multi-Step Synthetic Route Requiring Sequential Oxidation to Aldehyde and Carboxylic Acid Intermediates

In synthetic programs where the target molecule incorporates a 2-chloro-5-fluorophenyl moiety connected via a three-carbon chain to a carbonyl functionality (aldehyde or carboxylic acid), 3-(2-chloro-5-fluorophenyl)propan-1-OL is the only viable starting material among its C9H10ClFO isomers. Its primary alcohol functionality enables controlled, stepwise oxidation: first to 3-(2-chloro-5-fluorophenyl)propanal using mild oxidants such as PCC or Swern conditions, and subsequently to 3-(2-chloro-5-fluorophenyl)propanoic acid with stronger oxidants . Neither the secondary alcohol analog (which yields only a ketone) nor the tertiary alcohol analog (which is oxidation-resistant) can access this synthetic trajectory. This differential reactivity is absolute and constitutes a critical procurement criterion .

Medicinal Chemistry Lead Optimization Where Extended Spacer Length Defines Pharmacophore Geometry

For structure-activity relationship (SAR) campaigns exploring the optimal distance between a halogenated aromatic pharmacophore and a hydrogen-bonding functional group, the target compound's linear three-carbon spacer provides the greatest conformational flexibility among commercially available 2-chloro-5-fluorophenyl alcohol isomers . The three rotatable bonds and extended hydroxyl-to-ring distance allow systematic exploration of binding pocket interactions that may not be accessible with the more constrained secondary or tertiary alcohol analogs. The computed XLogP3-AA of 2.6 and TPSA of 20.2 Ų further support the drug-likeness of derivatives arising from this building block, with both parameters falling within ranges associated with favorable oral bioavailability .

Agrochemical Intermediate Synthesis Requiring Halogen-Specific Electronic Effects on Phenyl Ring Reactivity

The 2-chloro-5-fluoro substitution pattern on the phenyl ring imparts a specific electronic profile that influences both the reactivity of the aromatic ring toward electrophilic substitution and the overall physicochemical properties of downstream agrochemical products. The combination of chlorine (moderate electron-withdrawing, lipophilic) and fluorine (strong electron-withdrawing, small steric bulk) at specific positions creates a unique electronic environment that is preserved when the primary alcohol is elaborated into more complex structures . This defined substitution pattern, in conjunction with the primary alcohol's versatile reactivity, makes the compound a strategic intermediate for the synthesis of crop protection agents where halogen positioning critically affects target binding and environmental fate .

Quality-Controlled Research Programs Requiring Documented Batch Consistency and Multi-Supplier Security

For academic or industrial research programs where reproducibility and supply chain reliability are paramount, the documented availability of 3-(2-chloro-5-fluorophenyl)propan-1-OL from multiple independent suppliers (AKSci, CymitQuimica/Biosynth) with standardized ≥95% purity specifications and available Certificates of Analysis provides procurement security that may not be available for less commonly stocked regioisomeric or functional analogs . The availability of Safety Data Sheets and technical support further supports occupational health and safety compliance in laboratory settings .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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